molecular formula C9H10BrN3 B13514351 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

Katalognummer: B13514351
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: OGNCHTJFRQDZAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole core substituted with a bromine atom at the 5-position and an isopropyl group at the 1-position. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isopropyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced derivatives of the benzotriazole core.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-isopropyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine substitution, which may affect its reactivity and applications.

    5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

    5-chloro-1-isopropyl-1H-benzo[d][1,2,3]triazole: Chlorine substitution instead of bromine, which can influence the compound’s reactivity and interactions.

Uniqueness

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and isopropyl groups, which confer specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, while the isopropyl group can influence the compound’s steric and electronic characteristics.

Eigenschaften

Molekularformel

C9H10BrN3

Molekulargewicht

240.10 g/mol

IUPAC-Name

5-bromo-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-4-3-7(10)5-8(9)11-12-13/h3-6H,1-2H3

InChI-Schlüssel

OGNCHTJFRQDZAM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C=C(C=C2)Br)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.